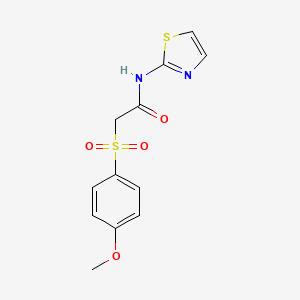

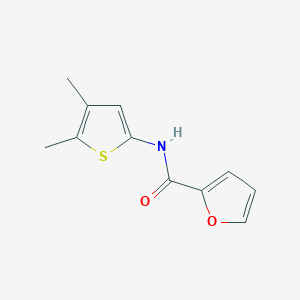

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” is a chemical compound that is part of a broader class of compounds known as furan carboxamides . These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxamide group .

Synthesis Analysis

The synthesis of furan carboxamides, including “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” and similar furan/thiophene-2-carboxamide derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .科学的研究の応用

Influenza A Virus Inhibition

A study by Yongshi et al. (2017) focused on furan-carboxamide derivatives as inhibitors of the lethal H5N1 influenza A virus. They found that these derivatives, particularly those with a 2,5-dimethyl-substituted heterocyclic moiety, were potent inhibitors. Their research is significant in exploring potential treatments for influenza A virus infections (Yu Yongshi et al., 2017).

Pharmaceutical Applications

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its antibacterial activities against drug-resistant bacteria. This study highlights the potential of furan-2-carboxamide derivatives in developing new antibacterial agents (A. Siddiqa et al., 2022).

Chemical Synthesis and Modification

A paper by Konstantinov et al. (1971) described the anode oxidation of furan-2-carboxylic acid, resulting in compounds like N-(2-furoyloxymethyl)-N-methylformamide. This research provides insights into the chemical properties and potential for synthesis of furan-2-carboxamide derivatives (P. A. Konstantinov et al., 1971).

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a furan-2-carboxamide derivative. This compound is valuable for noninvasive imaging of neuroinflammation in various neuropsychiatric disorders (A. Horti et al., 2019).

Antiprotozoal Agents

A study by Ismail et al. (2004) explored the use of furan-2-carboxamide derivatives as antiprotozoal agents, showing strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum (M. Ismail et al., 2004).

将来の方向性

The future directions for “N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their potential biological and medicinal applications . The results from the retrieved papers suggest that these compounds could be promising structures in the development of more potent pharmaceutical agents in the future .

特性

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-6-10(15-8(7)2)12-11(13)9-4-3-5-14-9/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWAQXSXXWIDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57256536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2710741.png)

![1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2710742.png)

![N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2710744.png)

![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)

![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)

![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710750.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)

![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)

![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)